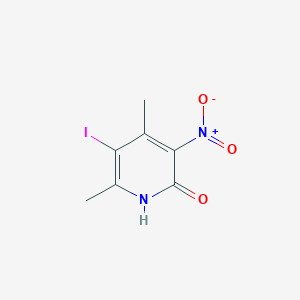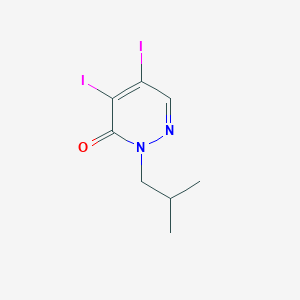![molecular formula C15H13ClN2O4 B11794879 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a unique combination of a chloro-substituted oxazole ring fused to a pyridine ring, with a trimethoxyphenyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl moiety to the oxazole-pyridine scaffold, often using Suzuki-Miyaura coupling reactions with palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group or the oxazole ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole-pyridine derivatives.
科学研究应用
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including its role in modulating enzyme activity and protein interactions.
Chemical Biology: It serves as a tool compound for probing the function of specific molecular targets in cells.
作用机制
The mechanism of action of 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the chloro and oxazole moieties contribute to the compound’s overall stability and reactivity . This compound can inhibit enzymes like tubulin and heat shock protein 90, leading to disrupted cellular processes and potential anticancer effects .
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities, including antibacterial and antifungal properties.
3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and combretastatin share the trimethoxyphenyl group and are known for their anticancer activities.
Uniqueness
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the oxazole-pyridine scaffold differentiates it from other trimethoxyphenyl derivatives, providing unique binding properties and potential therapeutic applications .
属性
分子式 |
C15H13ClN2O4 |
|---|---|
分子量 |
320.73 g/mol |
IUPAC 名称 |
6-chloro-2-(3,4,5-trimethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O4/c1-19-11-4-8(5-12(20-2)13(11)21-3)14-18-10-6-9(16)7-17-15(10)22-14/h4-7H,1-3H3 |
InChI 键 |
PTPRITUKBTYHPR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)N=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


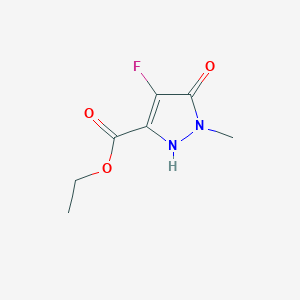
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)

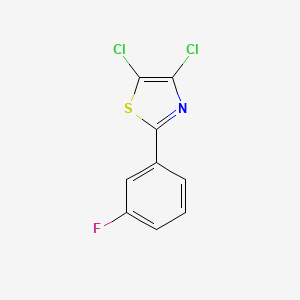
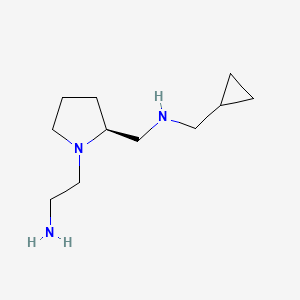



![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)


